N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide, commonly known as CFHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFHA is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) called mefenamic acid.
Mechanism Of Action
CFHA inhibits the activity of COX-2 enzyme by binding to its active site. This prevents the production of prostaglandins, which are responsible for inflammation and tumor growth. CFHA also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Biochemical And Physiological Effects
CFHA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. CFHA inhibits the activity of COX-2 enzyme, which reduces inflammation and tumor growth. CFHA also protects neurons from oxidative stress and reduces inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
CFHA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and anti-cancer properties. However, CFHA has some limitations as well. It is not very water-soluble, which makes it difficult to administer to cells in vitro. Additionally, CFHA has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
CFHA has several potential future directions. It could be further studied for its anti-cancer properties and its potential as a neuroprotective agent. CFHA could also be modified to improve its water solubility and bioavailability, which would make it easier to administer in vivo. Additionally, CFHA could be tested in animal models to further investigate its potential applications in vivo.
In conclusion, CFHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFHA exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has several potential future directions. Further research is needed to fully understand the potential of CFHA and its applications in various fields.
Synthesis Methods
CFHA can be synthesized by reacting 4-chloro-2-fluoroaniline with 2-bromoacetyl bromide in the presence of a base. The resulting product is then hydrolyzed to obtain CFHA.
Scientific Research Applications
CFHA has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and neuroprotection. CFHA has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is overexpressed in many types of cancer and is responsible for the production of prostaglandins, which promote inflammation and tumor growth. CFHA has also been found to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUDBRHFCPSZCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide |
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